molecular formula C8H4ClFN2O B12445801 3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazole

3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B12445801
M. Wt: 198.58 g/mol
InChI Key: MBGJSTSKTKXNIR-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a 3-chloro-4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloro-4-fluorobenzohydrazide with a suitable nitrile oxide precursor under acidic or basic conditions to form the oxadiazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds with extended conjugation.

Comparison with Similar Compounds

3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:

Biological Activity

The compound 3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazole is part of the oxadiazole family, which has garnered attention for its diverse biological activities. Research indicates that derivatives of oxadiazoles exhibit a range of pharmacological effects, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound through various studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H7ClFN2O\text{C}_{10}\text{H}_{7}\text{ClF}\text{N}_2\text{O}

Anticancer Activity

Research highlights the significant anticancer potential of 1,2,4-oxadiazole derivatives. For instance, compounds featuring similar scaffolds have demonstrated high potency against various cancer cell lines. A study reported that certain oxadiazole derivatives exhibited over 90% inhibition against breast and leukemia cancer cell lines . The specific compound has been noted for its ability to induce apoptosis in cancer cells, with IC50 values indicating strong efficacy .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell Line Tested% Inhibition
Compound AT-47D (Breast)90.47%
Compound BMDA-MB-468 (Breast)84.83%
Compound CSR Leukemia81.58%

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been extensively studied. Compounds similar to this compound have shown promising antibacterial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa . Additionally, antifungal activities have been observed against Candida albicans, with some derivatives exhibiting significant efficacy .

Table 2: Antimicrobial Efficacy of Oxadiazole Derivatives

CompoundMicroorganism TestedActivity
Compound DE. coliSignificant
Compound EP. aeruginosaSignificant
Compound FC. albicansHigh

Anti-inflammatory and Other Activities

Beyond anticancer and antimicrobial effects, oxadiazoles have been investigated for their anti-inflammatory properties. Some studies indicate that these compounds can inhibit key enzymes involved in inflammatory pathways . This suggests potential applications in treating conditions characterized by excessive inflammation.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various oxadiazole derivatives, it was found that compounds with fluorinated phenyl groups exhibited enhanced activity against multiple cancer types. Specifically, the compound demonstrated a sub-micromolar IC50 against several cell lines, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Screening

A comprehensive screening of oxadiazole derivatives revealed that those with specific substitutions showed superior antibacterial activity compared to existing antibiotics. The study emphasized the need for novel compounds to combat antibiotic resistance .

Properties

Molecular Formula

C8H4ClFN2O

Molecular Weight

198.58 g/mol

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C8H4ClFN2O/c9-6-3-5(1-2-7(6)10)8-11-4-13-12-8/h1-4H

InChI Key

MBGJSTSKTKXNIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NOC=N2)Cl)F

Origin of Product

United States

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